molecular formula C7H11NO3 B014839 ethyl (2R)-5-oxopyrrolidine-2-carboxylate CAS No. 68766-96-1

ethyl (2R)-5-oxopyrrolidine-2-carboxylate

Cat. No. B014839
CAS RN: 68766-96-1
M. Wt: 157.17 g/mol
InChI Key: QYJOOVQLTTVTJY-RXMQYKEDSA-N
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Description

Synthesis Analysis

The synthesis of ethyl (2R)-5-oxopyrrolidine-2-carboxylate and related compounds involves various chemical reactions, primarily focused on the construction of the pyrrolidine ring and the introduction of functional groups. For example, efficient syntheses of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and its derivatives have been achieved using ethyl 2-chloroacetoacetate and cyanoacetamide in the presence of triethylamine, demonstrating the versatility of synthetic approaches for such compounds (Dawadi & Lugtenburg, 2011).

Molecular Structure Analysis

The molecular structure of ethyl (2R)-5-oxopyrrolidine-2-carboxylate and its derivatives has been characterized using techniques such as X-ray diffraction. For instance, studies on polymorphs of related compounds highlight the molecular geometries and the presence of specific hydrogen bonding patterns that stabilize the crystal structure (Ramazani et al., 2019).

Chemical Reactions and Properties

Ethyl (2R)-5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, indicating its reactivity and functional versatility. For example, it participates in cyclocondensation reactions, demonstrating its utility in synthesizing complex heterocyclic compounds (Lebedˈ et al., 2012).

Physical Properties Analysis

The physical properties of ethyl (2R)-5-oxopyrrolidine-2-carboxylate, such as solubility, melting point, and crystal structure, are crucial for its application in various fields. While specific details on these properties for ethyl (2R)-5-oxopyrrolidine-2-carboxylate were not directly found, related studies on similar compounds offer insights into how these properties might be analyzed and utilized (Sambyal et al., 2011).

Chemical Properties Analysis

The chemical properties of ethyl (2R)-5-oxopyrrolidine-2-carboxylate, including its reactivity with different reagents, stability under various conditions, and potential for functional group transformations, are essential for its practical applications. While specific data on this compound is scarce, studies on similar compounds reveal the importance of understanding these chemical properties for synthetic and application purposes (Zhu et al., 2003).

Scientific Research Applications

  • Medicinal Chemistry

    • Application : Ethyl (2R)-5-oxopyrrolidine-2-carboxylate is a type of heterocyclic compound . Heterocyclic compounds are present in more than 85% of all physiologically active chemical compounds . They are of great interest in the field of medicinal chemistry .
    • Method : These compounds are usually synthesized through various chemical reactions, including condensation, substitution, and addition reactions .
    • Results : Heterocyclic compounds have been found to exhibit a wide range of biological activities. They are key components in several natural compounds such as alkaloids, morphine, vinblastine, and reserpine, and a variety of antibiotics, such as cephalosporin, penicillin, and others .
  • Biotechnology

    • Application : Ethyl (2R)-5-oxopyrrolidine-2-carboxylate can be used in the production of chiral pharmaceuticals and fine chemicals .
    • Method : Alcohol dehydrogenases (ADHs) are a group of oxidoreductases that catalyze the interconversion between alcohols and aldehydes or ketones by transferring C4-hydride from NAD (P)H to the carbonyl carbon of an aldehyde or ketone substrate . ADHs have been widely studied and applied in the asymmetric synthesis of chiral alcohols, based on their high stereoselectivity under mild conditions .
    • Results : The fundamental research and wide applications of ADHs in the preparation of enantiomerically pure compounds have drawn more attention in recent years .
  • Organic Chemistry

    • Application : Ethyl (2R)-5-oxopyrrolidine-2-carboxylate is used in the synthesis of the cytotoxic natural product citrinoviric acid .
    • Method : The compound is formed by simple condensation between (S)-lactic acid and ethyl .
    • Results : The simple dioxolanone ester 1 was identified as a key intermediate in the synthesis of citrinoviric acid .
  • Epoxidation of Alkenes

    • Application : Ethyl (2R)-5-oxopyrrolidine-2-carboxylate can be used in the epoxidation of alkenes .
    • Method : The reaction involves the formation of a three-membered ring containing oxygen. The mechanism involves a concerted reaction with a four-part, circular transition state .
    • Results : The resulting oxacyclopropane ring will have the same stereochemistry as the starting alkene .
  • E2 Reaction

    • Application : Ethyl (2R)-5-oxopyrrolidine-2-carboxylate can be used in E2 reactions .
    • Method : The E2 mechanism takes place in a single concerted step. The base removes a hydrogen from a carbon adjacent to the carbon with the leaving group. The electrons of the broken H-C bond move to form the pi bond .
    • Results : The rate at which this mechanism occurs follows second order kinetics, and depends on the concentration of both the base and alkyl halide .
  • Industrial Biotechnology

    • Application : Ethyl (2R)-5-oxopyrrolidine-2-carboxylate can be used in the microbial production of 2,3-butanediol for industrial applications .
    • Method : The production of 2,3-butanediol involves the use of microorganisms including bacteria and yeast that have been isolated and metabolically engineered for efficient production .
    • Results : The construction of a demonstration plant that can annually produce around 300 tons of 2,3-butanediol is scheduled to be mechanically completed in Korea in 2019 .
  • Pharmaceutical Chemistry

    • Application : Ethyl (2R)-5-oxopyrrolidine-2-carboxylate can be used in the synthesis of a compound obtained from the derivatization of the natural compound celastrol .
    • Method : This derivative is connected to PEG azide moiety through an amide linkage. The linkage was achieved through the activation of the carboxylic acid using HOBt/EDC .
    • Results : The synthesized compound was fully characterized by proton (1H), carbon-13 (13C), heteronuclear single quantum coherence .

Safety And Hazards

This involves understanding the safety precautions that need to be taken when handling the compound, as well as its potential hazards. This could include toxicity, flammability, and environmental impact.


Future Directions

This involves understanding potential future research directions. This could include potential applications of the compound, areas where further study is needed, or new synthesis methods.


properties

IUPAC Name

ethyl (2R)-5-oxopyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-2-11-7(10)5-3-4-6(9)8-5/h5H,2-4H2,1H3,(H,8,9)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJOOVQLTTVTJY-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (2R)-5-oxopyrrolidine-2-carboxylate

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